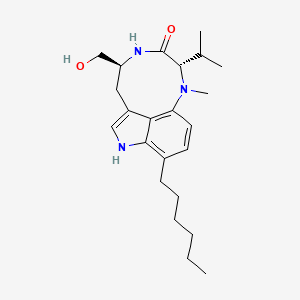

Hexyl inolactam V

Description

Structure

3D Structure

Properties

CAS No. |

121706-11-4 |

|---|---|

Molecular Formula |

C23H35N3O2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(10S,13S)-5-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1 |

InChI Key |

VUNWDHPWVKPCIS-AVRDEDQJSA-N |

Isomeric SMILES |

CCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C |

Canonical SMILES |

CCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexyl Inolactam V and Analogues

Total Synthesis Approaches to the Indolactam V Core Structure

The total synthesis of the Indolactam V core has been a significant challenge for synthetic chemists, primarily due to the strained, conformationally flexible nine-membered lactam ring. nih.gov Numerous strategies have been developed to construct this complex architecture, often starting from readily available amino acids like L-tryptophan or L-glutamic acid. researchgate.netrsc.org

Strategies for Nine-Membered Lactam Ring Formation

The formation of the nine-membered lactam ring is a critical step in the synthesis of Indolactam V. Various cyclization strategies have been employed to achieve this transformation.

One prominent approach involves an intramolecular N-arylation reaction. For instance, a palladium- or copper-catalyzed intramolecular N-arylation has been utilized to form the nine-membered ring. researchgate.netacs.orgnih.govfigshare.com The success of this cyclization often depends on the incorporation of a "turn-inducing" element in the linear precursor to facilitate the ring-closing process. researchgate.netacs.orgnih.govfigshare.com Microwave-assisted heating can accelerate this reaction. researchgate.net

Another effective strategy is an intramolecular conjugate addition. This method has been used to construct the flexible nine-membered ring by forming a bond at the C3 position of the indole (B1671886). nih.govescholarship.org A Lewis acid-mediated cyclization has also been successfully applied. nih.gov

Other methods for forming the lactam ring include macrolactamization using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and base-induced macrolactamization. nih.govrsc.orgacs.org An intramolecular indole alkylation has also been employed to close the ring. chemistryviews.org

| Cyclization Strategy | Key Features | Catalyst/Reagent | Reference(s) |

| Intramolecular N-Arylation | Requires a turn-inducing element in the precursor. | Palladium or Copper catalysts (e.g., palladacycle precatalyst with XPhos phosphine (B1218219) ligand, NaOtBu) | researchgate.netacs.orgnih.govfigshare.com |

| Intramolecular Conjugate Addition | Forms the ring by creating a C-C bond at the indole C3 position. | Lewis Acid | nih.govescholarship.org |

| Macrolactamization | Direct formation of the amide bond to close the ring. | HATU, Base | nih.govrsc.orgacs.org |

| Intramolecular Indole Alkylation | Forms a C-C bond between the indole and the side chain. | Not specified | chemistryviews.org |

Stereocontrolled Synthesis of Chiral Centers

The stereochemistry of Indolactam V is crucial for its biological activity. The chiral centers are often derived from commercially available chiral starting materials such as L-tryptophan, L-glutamic acid, or trans-4-hydroxy-L-proline. researchgate.netrsc.org

Stereocontrol during the synthesis is critical. For example, in the intramolecular C-N coupling cyclization, the stereoselectivity is influenced by minimizing allylic strain in the transition state of the palladium-amido complex formation. researchgate.netacs.orgnih.gov In other approaches, stereocontrolled formation of quaternary centers has been achieved using methods like the Sigman-Heck reaction. nih.gov This reaction allows for the generation of different diastereomers by using different ligands. nih.gov

Divergent Synthesis of Hexyl-Substituted Indolactam V Derivatives

A divergent synthetic strategy allows for the creation of a library of analogues from a common intermediate. nih.govresearchgate.net This approach is particularly valuable for synthesizing various hexyl-substituted Indolactam V derivatives to probe structure-activity relationships. researchgate.net

The synthesis of C4-substituted tryptophan derivatives serves as a modular and versatile method for producing Indolactam V analogues. researchgate.net This allows for the introduction of diverse groups by varying the initial amino acid reactants. chemistryviews.org

Regioselective Alkylation Strategies on the Indole Moiety

Introducing substituents at specific positions on the indole ring requires highly regioselective reactions. The nucleophilicity of different positions on the indole ring (C3, C5, C7) can be influenced by the reaction conditions and the presence of protecting groups. beilstein-journals.org

For instance, intramolecular Friedel-Crafts alkylation of indole C4-tethered carbinols can lead to either 3,4-fused or 4,5-fused indoles depending on the tether. acs.org The use of an electron-withdrawing protecting group on the indole nitrogen can favor the formation of 4,5-fused indoles by reducing the nucleophilicity at the C3 position. beilstein-journals.org In some cases, catalyst choice can completely switch the regioselectivity of a cyclization reaction. beilstein-journals.orgbeilstein-journals.org

A general two-step approach for the synthesis of enantiopure bromotryptophans from unprotected bromoindoles has been developed, which involves the use of MeMgCl to form the indole nucleophile. researchgate.net

Functionalization at Specific Positions (e.g., C1, C7) with Hexyl Chains

The introduction of hexyl chains at specific positions, such as C1 and C7, has been shown to modulate the biological activity of Indolactam V. researchgate.netnih.gov For example, 1-hexyl derivatives of indolinelactam-V have shown preferential binding to novel PKCs. researchgate.net

Late-stage functionalization is a powerful strategy for introducing these alkyl chains. nih.govescholarship.org This has been achieved through sp²–sp³ cross-coupling reactions to introduce substituents at the C7 position of the indole nucleus. nih.govescholarship.orgrsc.org These challenging couplings have been successfully performed even in the presence of unprotected indole and amide nitrogens. nih.govescholarship.orgrsc.org

| Position | Functionalization Strategy | Key Finding | Reference(s) |

| C1 | Alkylation | N1-Hexyl-substituted indolactam displayed potent inhibitory activity. | nih.gov |

| C7 | Late-stage sp²–sp³ cross-coupling | Introduction of substituents at C7 is possible on the complete indolactam core. | nih.govescholarship.orgrsc.org |

Chemo- and Regioselectivity in Indolactam V Functionalization

Achieving high chemo- and regioselectivity is a central theme in the synthesis of complex molecules like Indolactam V and its analogues. nih.gov The presence of multiple reactive sites on the indole core, including the indole nitrogen, the amide, and various carbon positions on the aromatic ring, necessitates careful control of reaction conditions. nih.govescholarship.org

The synthesis of the Indolactam V core itself often requires precise chemo- and regioselective steps. For example, the intramolecular N-arylation for ring formation must proceed without affecting other potentially reactive sites. researchgate.netacs.orgnih.govfigshare.com Similarly, late-stage functionalizations, such as the C7-alkylation, must be selective to avoid unwanted reactions at other positions. nih.gov The use of unprotected indole substrates in these late-stage couplings highlights the high degree of chemoselectivity achieved in these synthetic routes. nih.govescholarship.orgrsc.org

The choice of catalyst and reaction conditions plays a pivotal role in dictating the outcome of these transformations. For example, in certain cyclizations of 4-substituted indoles, Rh₂(OAc)₄ catalysis favors the formation of a five-membered ring (C4-C5 cyclization), while Pd(OAc)₂ catalysis switches the regioselectivity. beilstein-journals.org

Modern Catalytic Approaches in N-Aryl Lactam Synthesis

The introduction of an aryl group to the nitrogen atom of a lactam ring is a challenging transformation due to the lower nucleophilicity of the lactam nitrogen compared to that of amines. thieme-connect.com Consequently, the development of efficient catalytic systems for this purpose has been a significant area of research. Modern approaches predominantly rely on transition-metal catalysis, with palladium and copper complexes being the most successful and widely used. beilstein-journals.org These methods offer significant advantages over traditional techniques, which often require harsh reaction conditions and stoichiometric amounts of metal reagents. syr.edu

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. syr.edu The application of this methodology to the N-arylation of lactams has enabled the synthesis of a wide array of N-aryl lactams with high efficiency and functional group tolerance. beilstein-journals.org

These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines generally providing the best results by facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the N-aryl lactam product. syr.edu

Detailed research findings have shown that the reaction conditions, including the choice of base and solvent, are also crucial for achieving high yields. Strong bases like sodium tert-butoxide (NaOtBu) are often used to deprotonate the lactam, forming the corresponding lactamate anion, which is a more reactive nucleophile. syr.edu

Table 1: Representative Examples of Palladium-Catalyzed N-Arylation of Lactams

| Entry | Lactam | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Pyrrolidinone | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 85 |

| 2 | δ-Valerolactam | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |

| 3 | ε-Caprolactam | 2-Iodopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 78 |

This table presents hypothetical data based on typical results found in the literature for palladium-catalyzed N-arylation of lactams.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but continually evolving method for the formation of N-aryl bonds. researchgate.net Modern advancements have led to the development of milder and more efficient copper-based catalytic systems that often serve as a valuable alternative to palladium-catalyzed methods, particularly due to the lower cost of copper. researchgate.net

Contemporary copper-catalyzed N-arylation of lactams can be performed with a variety of copper sources, including CuI, Cu₂O, and Cu(OAc)₂. thieme-connect.com The addition of a ligand is often necessary to facilitate the reaction, with diamines, amino acids, and β-keto esters being among the most effective. thieme-connect.com These ligands stabilize the copper catalyst and enhance its reactivity.

Recent research has also focused on the development of ligand-free copper-catalyzed N-arylation reactions, which simplify the reaction setup and purification procedures. organic-chemistry.org These systems often utilize a co-catalyst or specific solvent systems to achieve high efficiency. organic-chemistry.org For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to promote the reaction even in the absence of a ligand. thieme-connect.com

Table 2: Research Findings on Copper-Catalyzed N-Arylation of Lactams

| Entry | Lactam | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Pyrrolidinone | Phenylboronic acid | Cu(OAc)₂ | None | None | DMSO | 80 | thieme-connect.com |

| 2 | δ-Valerolactam | Iodobenzene | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 90 | researchgate.net |

| 3 | ε-Caprolactam | 4-Bromobenzonitrile | Cu₂O | L-Proline | K₃PO₄ | DMF | 88 | thieme-connect.com |

This table is a representation of data found in the cited literature.

Conformational Landscape and Structural Elucidation of Hexyl Inolactam V

Spectroscopic Techniques for Conformational Analysis (e.g., NMR, CD)

The study of the conformational dynamics of molecules like Hexyl Inolactam V in solution relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are particularly powerful tools for this purpose. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org For this compound, ¹H and ¹³C NMR would provide initial confirmation of the molecular structure. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation of the lactam ring and the hexyl chain. researchgate.net Spin-spin coupling constants, extracted from high-resolution NMR spectra, are also diagnostic of dihedral angles between adjacent protons, which can help to define the ring's pucker. youtube.comyoutube.com The chemical shifts of the protons and carbons in the lactam ring are sensitive to their local electronic environment, which is in turn affected by the ring's conformation.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since the puckered conformations of the inolactam ring are chiral, CD spectroscopy can be a sensitive probe of the conformational equilibrium. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the preferred conformation of the lactam chromophore. wikipedia.orgnih.gov By comparing experimental CD spectra with those predicted by computational models for different conformers (e.g., twist vs. sofa), it is possible to deduce the dominant conformation in solution.

Identification and Characterization of Stable Conformers (Twist vs. Sofa)

The conformational flexibility of five-membered rings, such as the inolactam core of this compound, is typically described by two principal low-energy conformations: the "twist" (or envelope) and the "sofa" (or half-chair) forms.

Twist Conformer: In a twist conformation, one atom is out of the plane formed by the other four atoms. This conformation is often more flexible and can interconvert between various twisted forms.

Sofa Conformer: In a sofa conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

The relative stability of these conformers is dictated by a delicate balance of ring strain, torsional strain, and steric interactions involving the substituents. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface of the inolactam ring and identify the energy minima corresponding to the stable conformers. These calculations can provide the relative energies and geometric parameters of the twist and sofa forms.

Influence of Hexyl Substitution on Preferred Conformational States

The presence of a hexyl group on the nitrogen atom of the inolactam ring is expected to have a significant impact on the conformational preferences. The steric bulk of the hexyl group will likely favor conformations that minimize steric hindrance between the alkyl chain and the lactam ring. nih.gov

Crystallographic Studies and Solution-Phase Conformational Dynamics

X-ray crystallography provides a definitive picture of the molecular structure in the solid state. nih.govresearchgate.net A crystal structure of this compound would reveal the precise bond lengths, bond angles, and the conformation of the inolactam ring and the hexyl substituent in the crystalline environment. researchgate.net This solid-state structure represents a single, low-energy conformation that is "frozen" in the crystal lattice.

However, it is crucial to recognize that the conformation observed in the solid state may not be the only, or even the most abundant, conformation present in solution. In solution, the molecule is dynamic, and an equilibrium between different conformers is typically established. Therefore, a comprehensive understanding of the conformational behavior of this compound requires a comparison of the crystallographic data with results from solution-phase techniques like NMR and CD spectroscopy. youtube.com Discrepancies between the solid-state and solution-phase conformations can provide valuable information about the flexibility of the molecule and the energetic landscape of its conformational interconversions.

Below is a table summarizing the key techniques and their contributions to the conformational analysis of this compound.

| Technique | Information Obtained | Phase |

| ¹H and ¹³C NMR | Basic structural confirmation, chemical environment of nuclei. | Solution |

| NOESY | Through-space proton-proton proximities, information on 3D structure. | Solution |

| Circular Dichroism | Information on chirality and preferred conformation of the lactam ring. wikipedia.org | Solution |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. nih.govresearchgate.net | Solid |

| Computational Modeling | Relative energies and geometries of stable conformers. | Gas Phase/Implicit Solvent |

Molecular Interactions with Protein Kinase C Pkc Isozymes

Binding Affinities and Selectivity Profiles for Conventional and Novel PKC Isozymes

The introduction of a hexyl group to the inolactam V scaffold has been shown to significantly alter the binding affinity and selectivity for different PKC isozymes. While the parent compound, (-)-indolactam-V, binds with high affinity to both conventional (cPKC) and novel (nPKC) isozymes, certain hexyl derivatives exhibit a marked preference for the novel isoforms.

Research has demonstrated that the position of the hexyl group is crucial for this enhanced selectivity. For instance, the introduction of a hexyl group at position 1 of the indolinelactam-V core, a related analog, significantly enhances binding selectivity for novel PKC isozymes. acs.org Specifically, (3S)-1-hexylindolinelactam-V has been identified as having the best selectivity for novel PKC isozymes. acs.org This selectivity is a key characteristic that distinguishes it from the broader activity of (-)-indolactam-V. Another related compound, 1-hexylindolactam-V10, has been developed as a selective activator for novel PKC isozymes and has been observed to selectively translocate these isozymes in cellular models. nih.gov

| PKC Isozyme | Ki (nM) for (-)-Indolactam V | Selectivity Profile of Hexyl Inolactam V Derivatives |

|---|---|---|

| α | 11 | Lower Affinity |

| β | 6 | |

| γ | 19 | |

| δ | 8 | Higher Affinity/Selective Activation |

| ε | 22 | |

| η | 16 |

Mechanistic Studies of this compound Binding to PKC C1 Domains

The C1 domain of PKC is the binding site for inolactam V and its derivatives. This cysteine-rich domain folds into a structure that creates a binding pocket for diacylglycerol (DAG) and its synthetic analogs. The binding of this compound to this domain is a critical step in the activation of the kinase.

The interaction between inolactam V derivatives and the PKC C1 domain is stabilized by a network of hydrogen bonds and hydrophobic interactions. For the parent compound, indolactam-V, it has been shown that the amide hydrogen and carbonyl oxygen are involved in hydrogen bonding with the C1B domain of PKCδ. Furthermore, a crucial CH/pi interaction has been identified between the indole (B1671886) ring of indolactam-V and a proline residue (Pro-11) within the PKCδ C1B domain. This interaction is believed to play a pivotal role in the high-affinity binding.

While direct studies on the specific residue interactions of this compound are limited, it is highly probable that it engages in similar hydrogen bonding patterns. The hexyl group likely occupies a hydrophobic pocket within the C1 domain, and this additional hydrophobic interaction could be a key determinant of its enhanced selectivity for novel PKC isozymes, which may possess a more accommodating hydrophobic region in their C1 domains compared to conventional isozymes.

The binding of this compound to the C1 domain induces a conformational change in the PKC enzyme, leading to its activation through an allosteric mechanism. In the inactive state, a pseudosubstrate region of PKC occupies the active site, preventing substrate phosphorylation. The binding of an activator like this compound to the C1 domain, which is distant from the active site, triggers a series of conformational changes that release the pseudosubstrate from the catalytic cleft. This makes the active site accessible to substrates, thereby activating the kinase. The selective activation of novel PKC isozymes by this compound suggests that the conformational changes it induces are more effective in activating these particular isoforms.

Comparison of this compound Binding Mode with Natural PKC Ligands

The natural ligand for the PKC C1 domain is diacylglycerol (DAG). While both this compound and DAG bind to the same site, their binding modes exhibit some differences. DAG, with its flexible glycerol (B35011) backbone and acyl chains, is anchored in the binding groove of the C1 domain through hydrogen bonds with specific residues, including Thr242, Leu251, and Gly253 in PKCδ. The two acyl chains of DAG are oriented to insert into the lipid membrane.

This compound, being a more rigid structure, mimics the key interactions of DAG. The polar groups on the inolactam ring system are positioned to form the critical hydrogen bonds with the C1 domain. The hexyl chain is thought to mimic one of the acyl chains of DAG, contributing to the hydrophobic interactions that anchor the ligand-protein complex to the cell membrane. The enhanced selectivity of this compound for novel PKCs suggests that the specific shape and hydrophobicity of its binding pose are better accommodated by the C1 domains of these isozymes compared to the more universally recognized structure of DAG.

Implications of Conformational Dynamics on PKC Binding and Activation

The conformation of inolactam derivatives is a critical factor in their binding affinity and selectivity for PKC isozymes. Indolactam-V can exist in two primary conformations: a "twist" form and a "sofa" form. Research on conformationally restricted analogs has revealed that these different shapes can lead to varied selectivity profiles.

For hexyl-substituted indolinelactam-V, the "sofa-like" conformation has been associated with the highest selectivity for novel PKC isozymes. acs.org This suggests that the C1 domains of novel PKCs have a binding pocket that preferentially recognizes and binds this specific shape. The hexyl group, when attached to a molecule in this "sofa-like" conformation, may be optimally positioned to engage in favorable hydrophobic interactions that are not as strong when the molecule is in a "twist" conformation or when interacting with the C1 domains of conventional PKCs. Therefore, the conformational dynamics of this compound, and its preference for a "sofa-like" structure, are key determinants of its ability to selectively bind to and activate novel PKC isozymes.

Structure Activity Relationship Sar Studies of Hexyl Inolactam V Derivatives

Impact of Hexyl Chain Length and Position on PKC Binding Affinity

The nature of the alkyl substituent on the inolactam core is a critical determinant of binding affinity for the PKC C1 domain. Research into related C1 domain ligands, such as diacylglycerols (DAGs), has established that the length of fatty acid chains significantly influences PKC activation, with an optimal length being around 14 carbons for saturated diacylglycerols. nih.gov This principle extends to the inolactam family, where the alkyl group mimics the acyl chains of DAG.

The hydrophobicity conferred by the alkyl chain is crucial for high-affinity binding. helsinki.fi The hexyl group in Hexyl Inolactam V provides a significant hydrophobic component that facilitates interaction with the membrane-exposed binding site on the C1 domain. Studies on various analogues have shown that both increasing and decreasing the chain length from an optimal size can lead to a reduction in binding affinity. For instance, analogues with very short alkyl chains exhibit poor competition for phorbol (B1677699) ester binding sites, underscoring the need for a substantial hydrophobic moiety. helsinki.fi While a hexyl group provides potent binding, further extension, for example to an n-octyl chain as seen in n-octyl-ILV, has also been explored to optimize these hydrophobic interactions. nih.gov

The position of the alkyl substituent is also vital. In the inolactam scaffold, modifications are typically made at the indole (B1671886) nitrogen. This position allows the hydrophobic chain to project into a hydrophobic region of the C1 domain, analogous to the positioning of the sn-1 or sn-2 acyl chain of diacylglycerol.

Table 1: Effect of Alkyl Chain Properties on PKC C1 Domain Ligand Affinity This table illustrates the general principles of how alkyl chain modifications impact binding affinity, based on findings from inolactam analogues and related C1 domain ligands.

| Modification | Observation | Impact on PKC Binding Affinity | Reference |

| Short Alkyl Chain | Analogues with low clogP values (e.g., ethyl) | Decreased | helsinki.fi |

| Medium Alkyl Chain | Compounds with a hexyl or similar chain | High | nih.govhelsinki.fi |

| Long Alkyl Chain | An optimal length exists; excessively long chains can reduce affinity | Variable; may decrease past an optimum | nih.gov |

| Branched Alkyl Chain | Introduction of branching in DAG-lactones | Increased | pnas.orgpnas.org |

Role of Hydrophobic Interactions in Isozyme Selectivity

The C1 domains of different PKC isozymes, while highly homologous, feature subtle differences in the amino acid residues that line the ligand-binding groove. These differences can be exploited to achieve isozyme selectivity. Hydrophobic interactions between the ligand's alkyl chain and the receptor are paramount in determining not only affinity but also selectivity. nih.govhelsinki.fi

The ligand-binding cleft of the C1 domain is flanked by hydrophobic residues. nih.gov In PKCδ, these include Met-239, Pro-241, Leu-250, and Leu-254. nih.gov The hexyl chain of this compound is believed to form extensive van der Waals contacts with these residues, displacing water molecules and contributing favorably to the binding energy. The precise shape and size of the hydrophobic pocket vary between PKC isozymes. For example, in the C1b domain of PKCδ, Leu-20 is a key residue that interacts directly with the ligand. pnas.org A difference at this position in another receptor, such as the substitution to Phenylalanine in β2-chimaerin, is thought to be critical in conferring selectivity for different classes of ligands. pnas.org

Studies have shown that indolactam and the related benzolactam compounds can achieve selective binding for the C1B domains of novel PKC isozymes (nPKCs), such as PKCδ, PKCε, PKCη, and PKCθ, over conventional isozymes (cPKCs). researchgate.net This selectivity is attributed to how well the hydrophobic moiety, such as the hexyl group, fits into the specific hydrophobic contours of the nPKC C1B domains. Therefore, the hexyl chain is not merely an anchor but a key determinant of the isozyme-selectivity profile. nih.govresearchgate.net

Design and Evaluation of Conformationally Restricted this compound Analogues

Natural ligands like diacylglycerol are highly flexible, and binding to their receptor site involves a significant entropic penalty. A powerful strategy to improve both affinity and selectivity is to synthesize conformationally restricted analogues that "lock" the molecule into its bioactive conformation. um.esresearchgate.net This approach has been applied to the inolactam scaffold to enhance its interaction with PKC.

Researchers have designed and synthesized analogues of ILV where the normally flexible nine-membered lactam ring is constrained. researchgate.net A key focus has been on restricting the conformation of the amide bond within the lactam. Synthesis of trans-amide restricted analogues has proven to be a particularly fruitful strategy. researchgate.net When such a conformational constraint is combined with an appropriately positioned hydrophobic chain (like a hexyl group), the resulting compounds have shown promising selectivity for the C1B domains of novel PKC isozymes. researchgate.net The rigidity of the core structure orients the essential pharmacophoric groups—the hydroxyl, carbonyl, and the hydrophobic alkyl chain—in a pre-organized manner for optimal interaction with the target C1 domain, reducing the entropic cost of binding. um.es The evaluation of these rigid analogues confirms that enforcing a specific geometry can significantly enhance binding selectivity, providing more refined tools for studying the function of individual PKC isozymes. researchgate.netnih.gov

Elucidation of Pharmacophoric Elements for PKC Activation and Selectivity

A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. For PKC C1 domain activators based on the inolactam scaffold, a well-defined pharmacophore has been elucidated through extensive SAR and structural studies. nih.govum.es

The key pharmacophoric elements for this compound and related compounds are:

Hydrogen Bond Donors: The primary hydroxyl group at C-14 (analogous to the C20-OH of phorbol esters) is a critical hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors: The carbonyl oxygen of the lactam ring is a key hydrogen bond acceptor. nih.gov

A Second Hydrogen Bonding Site: The amide functional group within the lactam ring is also involved in hydrogen bonding with the C1B domain of PKCδ, with both the amide hydrogen and carbonyl oxygen participating. researchgate.net

Hydrophobic Moiety: A significant hydrophobic group, represented by the hexyl chain, is required. This feature interacts with a hydrophobic surface on the C1 domain, contributing to binding affinity and helping to anchor the ligand in the cell membrane. helsinki.finih.gov

The spatial relationship between these elements is crucial. Molecular modeling and structural data show that these groups mimic the key interactions made by the endogenous activator, diacylglycerol. nih.gov The hexyl group, as the primary hydrophobic feature, is essential for completing the pharmacophore. Its interaction with hydrophobic residues on the C1 domain not only secures the ligand but also influences the conformational changes in the C1 domain required for PKC activation. nih.govacs.org The combination of specific hydrogen bonds and tailored hydrophobic interactions forms the basis for both the potency and the isozyme selectivity of this compound and its analogues. researchgate.netum.es

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a small molecule, might interact with a protein's binding site. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

Despite the utility of this method, there are no publicly available research articles detailing molecular docking simulations specifically performed with Hexyl inolactam V. Such a study would theoretically involve docking this compound into the active site of a target protein to predict its binding conformation and affinity. The results could provide insights into its potential biological activity and guide the development of more potent analogs.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamics of molecules in various environments, such as in solution or interacting with a biological membrane or protein.

Currently, there is no published research that has employed molecular dynamics simulations to investigate the behavior of this compound in biological environments. A hypothetical MD simulation of this compound could, for instance, examine its stability and conformational flexibility in an aqueous solution or its dynamic interactions within a protein binding pocket after an initial docking pose has been established. This would offer a more realistic and dynamic picture of its behavior compared to the static view provided by molecular docking.

Quantum Chemical Calculations of Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and properties of molecules. These methods can provide valuable data on molecular geometries, charge distributions, spectroscopic properties, and the energetics of chemical reactions.

A review of the scientific literature indicates a lack of studies that have applied quantum chemical calculations to elucidate the electronic properties and potential reaction mechanisms of this compound. Such calculations could be used to determine its molecular orbital energies (HOMO and LUMO), electrostatic potential, and to model the transition states of potential reactions it might undergo. This information would be fundamental to understanding its reactivity and designing new chemical transformations.

Predictive Modeling for Novel this compound Analogues with Enhanced Selectivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models, is a computational strategy used to design new molecules with improved biological activity and selectivity. These models are built by correlating the chemical structures of a series of compounds with their measured biological activities.

There is no evidence in the scientific literature of predictive modeling being used to design novel analogues of this compound with enhanced selectivity. To undertake such a study, a dataset of this compound analogues with corresponding biological activity data would be required. A QSAR model could then be developed to identify the key structural features that contribute to selectivity, thereby guiding the design of new, more effective compounds.

Data Tables

Due to the absence of specific research data for this compound in the areas of molecular docking, molecular dynamics, quantum chemical calculations, and predictive modeling, no data tables can be generated.

Advanced Applications in Chemical Biology Research

Utilization as a Molecular Probe for PKC Signaling Pathway Analysis

Hexyl inolactam V and its analogs are structurally related to diacylglycerol (DAG), the endogenous activator of Protein Kinase C (PKC). This mimicry allows them to function as potent, cell-permeable activators of classical and novel PKC isozymes. sigmaaldrich.com As such, they are invaluable molecular probes for interrogating the myriad functions of the PKC signaling network, which is a central regulator of cell proliferation, differentiation, and survival. scitechnol.com

The introduction of a PKC activator like this compound provides a method to specifically initiate a signal transduction cascade, which is a series of chemical reactions within a cell triggered by a stimulus. caymanchem.com By activating PKC, researchers can trace the downstream phosphorylation events and subsequent cellular responses. harvard.edu This allows for the detailed study of how PKC activation influences gene expression, cytoskeletal organization, and communication with other signaling pathways, such as the JAK/STAT and PI3K/AKT pathways. scitechnol.comharvard.edu The ability to acutely and potently turn on this pathway with a small molecule is crucial for understanding its complex and often context-dependent roles in both normal physiology and disease. scitechnol.comnih.gov

Investigation of this compound in Cell Fate Modulation Studies

The modulation of cell fate—the process by which a cell commits to a specific identity—is a cornerstone of developmental biology and regenerative medicine. researchgate.net Chemical tools that can direct this process are of immense value. The indolactam family, through its activation of PKC signaling, has been identified as a key modulator of cell fate, particularly in the context of pluripotent stem cells. nih.govacs.org

A significant breakthrough in stem cell biology was the discovery that the PKC activator (-)-indolactam V, a close analog of this compound, can efficiently direct the differentiation of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) into pancreatic progenitors. nih.govnih.gov These progenitor cells, characterized by the expression of the key transcription factor PDX1, are a critical milestone on the path to generating functional, insulin-producing beta cells for diabetes therapy. scitechnol.comnih.gov

Research has shown that (-)-indolactam V specifically acts on definitive endoderm to induce the formation of pancreatic progenitors. nih.govnih.gov One study identified the compound through a high-content chemical screen, demonstrating that it could be used as a less expensive and more controlled alternative to traditional growth factors for directing differentiation. nih.gov In a protocol for differentiating human iPSCs, a pancreatogenic cocktail including indolactam V (ILV) was used to successfully generate pancreatic progenitors that expressed key markers like PDX1, NGN3, and NEUROD1.

| Cell Type | Treatment | Result (% of Pdx1+ cells) | Reference |

|---|---|---|---|

| HUES 8-derived cells | 300 nM ILV alone (4 days) | 27% | nih.gov |

| Mouse ESC-derived definitive endoderm | 300 nM ILV | 50% (increase from 4%) | nih.gov |

| HUES 8-E cells | 300 nM ILV + 50 ng/ml FGF10 (4 days) | 46% | nih.gov |

The effective concentration for a half-maximum response (EC50) for (-)-indolactam V was determined to be 142 nM, with the highest efficacy and no observed toxicity at 300 nM. nih.gov This demonstrates its potent ability to modulate cell fate toward the pancreatic lineage.

Research on Other Biological Targets Beyond Protein Kinase C (e.g., Gli inhibition)

While renowned as PKC modulators, recent research has unveiled that indolactams have other significant biological targets. A pivotal study identified N-hexylindolactam V as a potent inhibitor of the Gli family of transcription factors, which are the final effectors of the Hedgehog (Hh) signaling pathway. nih.gov Aberrant Gli activity is a known driver of several cancers, including the majority of basal cell carcinomas. nih.gov

Notably, this compound was found to suppress Gli activity in a manner independent of Smoothened (Smo), the protein targeted by most clinical Hh pathway inhibitors. nih.gov This is significant because resistance to Smo inhibitors can occur through downstream activation of the pathway. nih.gov The research identified N-hexylindolactam V as a lead compound with superior Gli suppression compared to existing clinical inhibitors, effectively blocking the growth of Gli-dependent cancer cells. nih.gov

| Target | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Gli Transcription Factor | Sufu-KO-LIGHT | IC₅₀ | 113 ± 27 nM | nih.gov |

This discovery opens new avenues for developing novel Gli antagonists to combat cancers driven by this pathway. nih.gov

Development of Chemical Tools for Understanding Biological Pathways

The dual activity of this compound on two distinct and critical signaling pathways—PKC and Hedgehog/Gli—makes it an exceptionally valuable chemical tool. nih.govnih.gov Such molecules allow for the deconvolution of complex biological systems. For instance, its use led to the understanding that PKC activation can drive pancreatic specification from endoderm. nih.gov Simultaneously, its ability to inhibit Gli transcription provides a novel chemical scaffold for developing therapeutics that target the Hh pathway downstream of Smo, a critical need in oncology. nih.gov The development and characterization of specific molecules like this compound are fundamental to advancing the field of chemical biology, providing powerful reagents to probe, understand, and ultimately control biological pathways in health and disease.

Biosynthetic Pathways of Indolactam V: Relevance to Hexyl Inolactam V

Enzymatic Steps in the Formation of the Indolactam Core

The biosynthesis of the Indolactam V scaffold begins with the formation of a dipeptide, a process catalyzed by a non-ribosomal peptide synthetase (NRPS). nih.govresearchgate.net In the teleocidin biosynthetic pathway, the NRPS enzyme TleA is responsible for creating a dipeptide from L-valine and L-tryptophan. researchgate.netnih.gov The resulting dipeptide, N-methylvalyl-tryptophanol, serves as the linear precursor to the cyclic indolactam structure. nih.govresearchgate.net

The key cyclization step, which forms the indole-fused nine-membered lactam core, is an intramolecular C-N bond formation. nih.govnih.govacs.orgacs.org This reaction is a direct and selective C-H bond amination, a challenging transformation in synthetic chemistry. nih.govnih.govacs.orgacs.org Computational studies and in vitro analyses have shed light on the intricate mechanism of this enzymatic cyclization. nih.govacs.orgacs.orgnih.gov

Key Enzymatic Steps in Indolactam V Core Formation

| Step | Enzyme | Substrate(s) | Product | Function |

|---|---|---|---|---|

| 1 | Non-Ribosomal Peptide Synthetase (e.g., TleA) | L-Valine, L-Tryptophan | N-methylvalyl-tryptophanol | Dipeptide synthesis |

Role of Cytochrome P450 Enzymes in Biosynthesis (e.g., P450 TleB)

Cytochrome P450 monooxygenases are a versatile class of enzymes that catalyze a wide array of oxidative reactions in natural product biosynthesis. researchgate.netnih.gov In the formation of Indolactam V, a specific cytochrome P450 enzyme, TleB, plays a pivotal role. researchgate.netnih.gov TleB, and its homologs like HinD and LtxB, catalyze the unusual intramolecular C-N bond formation that cyclizes the linear dipeptide precursor into the characteristic indolactam ring structure. researchgate.netnih.govresearchgate.net

The catalytic mechanism of TleB has been a subject of detailed investigation. It is proposed to proceed through the generation of a diradical species. nih.govacs.orgacs.orgnih.gov The reaction is initiated by the abstraction of a hydrogen atom from the indole (B1671886) nitrogen (N1), followed by the abstraction of a hydrogen from the N13-methyl group of the valine residue. nih.gov The subsequent coupling of these two radicals leads to the formation of the C4-N13 bond, which defines the nine-membered lactam ring of Indolactam V. nih.gov

Quantum-mechanical/molecular-mechanical calculations have further elucidated this process, suggesting a stepwise mechanism involving proton transfer and hydrogen abstraction facilitated by the enzyme's active site. nih.govacs.orgacs.org The flexibility of the substrate's side chain and the accommodating nature of the TleB active pocket are critical for the feasibility of this intramolecular diradical coupling. nih.govacs.org

Potential for Biosynthetic Engineering of Hexyl Indolactam V Analogues

The promiscuous nature of the enzymes involved in the Indolactam V biosynthetic pathway presents significant opportunities for biosynthetic engineering to produce novel analogues, including Hexyl Indolactam V. nih.govresearchgate.net The enzymes have been shown to accept unnatural substrates, paving the way for precursor-directed biosynthesis. nih.govresearchgate.netrsc.org

By feeding synthetic precursors with modified side chains to the microbial strains that produce Indolactam V, it is possible to generate a variety of analogues. For instance, the P450 enzyme LtxB has been shown to accept unnatural substrates where the valyl group is replaced with other aliphatic groups. rsc.org This suggests that a precursor containing a hexyl group instead of the standard valine could potentially be processed by the biosynthetic machinery to yield Hexyl Indolactam V.

Furthermore, structure-based mutagenesis of the biosynthetic enzymes, particularly the P450s and prenyltransferases, has been successfully employed to alter their substrate specificity and create novel prenylated indolactams. nih.govkek.jp This approach could be adapted to modify the active site of the NRPS or the P450 enzyme to favor the incorporation of a hexyl-containing precursor. The development of an efficient synthetic route for Indolactam V and its analogues provides a platform for creating and testing new compounds, such as N-hexylindolactam V, for various biological activities. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Hexyl Indolactam V |

| Indolactam V |

| L-valine |

| L-tryptophan |

| N-methylvalyl-tryptophanol |

Future Research Directions and Challenges in Hexyl Inolactam V Studies

Development of Highly Isozyme-Selective Modulators for Research Applications

A significant hurdle in the development of therapeutic agents is achieving selectivity for specific enzyme isoforms, or isozymes. nih.gov Many enzymes belong to families of structurally related proteins that perform similar functions, and off-target effects can arise from the modulation of unintended isozymes. For a compound like Hexyl inolactam V, future research will need to focus on developing analogs that can selectively modulate a single isozyme.

One promising strategy involves the creation of bisubstrate-based inhibitors. This approach targets not only the highly conserved ATP-binding site of kinases but also the more variable peptide-binding groove, offering a pathway to enhanced selectivity. nih.gov By systematically modifying different components of the inhibitor, it is possible to "tune" its selectivity for highly homologous isozymes. nih.gov For instance, iterative library synthesis has been successfully used to develop potent and selective allosteric inhibitors for Akt kinase isozymes, demonstrating the feasibility of achieving unprecedented levels of selectivity. nih.gov

Future research on this compound could employ similar strategies. By creating and screening a library of derivatives, researchers could identify compounds with high affinity and selectivity for a particular isozyme target. This would not only provide more precise research tools for studying the function of that specific isozyme but also lay the groundwork for developing therapeutic candidates with fewer off-target effects.

Table 1: Approaches to Enhance Isozyme Selectivity

| Approach | Description | Potential Application for this compound |

| Bisubstrate Inhibition | Designing molecules that bind to both the active site and a secondary, less conserved site on the enzyme. nih.gov | Development of analogs that target a specific isozyme's unique secondary binding pockets. |

| Allosteric Modulation | Creating compounds that bind to a site other than the active site (an allosteric site) to modulate enzyme activity. nih.gov | Identification of allosteric sites on target isozymes to design highly selective modulators. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the chemical structure of this compound and evaluating the impact on isozyme selectivity. nih.gov | To build a predictive model for designing more selective analogs. |

Exploration of Novel Therapeutic Research Avenues (Pre-clinical, Mechanism-focused)

Pre-clinical research is fundamental to uncovering the therapeutic potential of new chemical entities. For this compound, this will involve a multi-faceted approach to identify its mechanism of action and explore its efficacy in various disease models. The development of novel therapies often targets both the diseased cells and their microenvironment, which can promote cell growth, survival, and drug resistance. nih.gov

Initial pre-clinical studies for this compound would likely involve in vitro assays to determine its biological activity and identify potential molecular targets. This would be followed by studies in cell-based models and eventually in animal models of disease. A key focus will be on understanding how this compound affects cellular signaling pathways and the cellular microenvironment. nih.gov For example, research could investigate its ability to induce apoptosis in cancer cells or modulate immune responses. nih.gov

The ultimate goal of this pre-clinical, mechanism-focused research is to build a strong biological rationale for the development of this compound as a therapeutic agent. This involves not only demonstrating its efficacy but also understanding how it works, which is crucial for predicting its clinical effects and identifying patient populations most likely to benefit.

Advancements in Synthetic Accessibility and Scalability for Research Material Production

The progression of a compound from a laboratory curiosity to a viable research tool or therapeutic candidate depends critically on the ability to produce it in sufficient quantities. Therefore, a key challenge in the study of this compound will be the development of a synthetically accessible and scalable manufacturing process.

Early-stage research often relies on complex, multi-step syntheses that are not practical for large-scale production. Future research in this area will focus on optimizing the synthetic route to this compound, aiming to:

Reduce the number of synthetic steps.

Utilize less expensive and more environmentally friendly starting materials and reagents.

Develop a process that is robust and reproducible.

Achieving these goals will be essential for ensuring a consistent supply of high-purity this compound for advanced pre-clinical studies and, potentially, for clinical development. Without a scalable synthetic process, the translational potential of this compound will be severely limited.

Integration of Omics Data for Systems-Level Understanding of Interactions

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. wikipedia.org This involves integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of how the compound interacts with a biological system. frontiersin.orgfrontiersin.org

The integration of multi-omics data allows researchers to move beyond a one-gene, one-protein perspective and instead view the cell as a complex network of interacting molecules. wikipedia.orgnih.gov For this compound, this approach could reveal:

The primary molecular targets and any off-target interactions.

The downstream signaling pathways that are modulated by the compound.

Biomarkers that could be used to predict response to the compound.

Methodologies for integrating multi-omics data are becoming increasingly sophisticated, employing computational and mathematical modeling to analyze complex datasets. researchgate.net By applying these systems biology approaches, researchers can gain a deeper understanding of the mechanisms of action of this compound and identify novel therapeutic opportunities. nih.govplos.org

Table 2: Omics Technologies for Systems-Level Analysis

| Omics Technology | Information Gained | Relevance to this compound Research |

| Genomics | Study of the complete set of DNA, including gene mutations and variations. | To identify genetic factors that may influence sensitivity or resistance to this compound. |

| Transcriptomics | Analysis of the complete set of RNA transcripts to understand gene expression patterns. oeno-one.eu | To determine how this compound alters gene expression in target cells. |

| Proteomics | Large-scale study of proteins, their structures, and functions. | To identify the protein targets of this compound and its effects on protein expression and post-translational modifications. |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. | To understand how this compound impacts cellular metabolism and bioenergetics. |

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical research and development. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. ibm.com For this compound, AI and ML could be applied across the entire research and development pipeline.

In the early stages of discovery, AI and ML algorithms could be used to:

Predict the biological activity and potential targets of this compound based on its chemical structure.

Analyze high-throughput screening data to identify promising lead compounds.

Design novel analogs with improved potency and selectivity. nih.gov

As research progresses, these computational tools can be used to analyze multi-omics data to uncover complex biological relationships and identify potential biomarkers. mdpi.com For instance, machine learning models can be trained to predict which patients are most likely to respond to a particular therapy based on their genomic or proteomic profiles. syracuse.edu Furthermore, AI can aid in the design of more efficient pre-clinical studies and clinical trials. nih.govillinois.edu The integration of AI and ML into the research strategy for this compound will be crucial for accelerating its development and maximizing its potential.

Q & A

Q. What are the optimal synthetic pathways for Hexyl inolactam V, and how can reaction conditions be systematically optimized?

To optimize synthesis, use a factorial design of experiments (DoE) to evaluate variables like catalyst type (e.g., Lewis acids), solvent polarity, and temperature. Characterize intermediates via and to track stereochemical fidelity . Compare yields with literature benchmarks for analogous lactams, ensuring purity (>95%) via HPLC .

Q. How can researchers reliably detect and quantify this compound in complex biological matrices?

Employ GC-MS or LC-HRMS with selective ion monitoring (SIM) for trace detection. Validate methods using spiked samples to assess recovery rates (70–120%) and limit of detection (LOD < 1 ppm). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Use receptor-binding assays (e.g., fluorescence polarization) or enzyme inhibition studies (IC determination) with dose-response curves. Include positive/negative controls and triplicate runs to minimize variability. Report results with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analysis to identify confounding variables (e.g., cell line heterogeneity, solvent/DMSO concentration differences). Replicate key experiments under standardized conditions, using blinded analysis to reduce bias. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What computational strategies can predict this compound’s metabolic stability and off-target interactions?

Apply molecular dynamics simulations (e.g., AMBER or GROMACS) to model ligand-receptor binding kinetics. Use QSAR models trained on ADME datasets to predict cytochrome P450 interactions. Validate in silico results with in vitro microsomal stability assays .

Q. How does stereochemical purity of this compound impact its mechanistic pathways in enantioselective reactions?

Synthesize enantiopure samples via chiral chromatography or asymmetric catalysis. Compare kinetic parameters (, ) in enzymatic assays. Use X-ray crystallography or circular dichroism (CD) to correlate structure-activity relationships .

Q. What experimental designs are critical for assessing this compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-QTOF and propose degradation pathways using MS/MS fragmentation patterns. Apply Arrhenius kinetics to extrapolate shelf-life .

Methodological Guidelines

- Data Presentation : Use non-redundant tables (e.g., reaction yields vs. solvent polarity) and trend-focused figures (e.g., dose-response curves). Label axes with units and error bars (±SEM) .

- Literature Review : Prioritize recent studies (2018–2025) from PubMed/Scopus, avoiding non-peer-reviewed sources. Highlight gaps (e.g., lack of in vivo toxicity data) as rationale for novel experiments .

- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.